2-(4-Methoxyphenyl)pyridine
Overview
Description
2-(4-Methoxyphenyl)pyridine is a chemical compound with the linear formula C12H11NO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of compounds related to 2-(4-Methoxyphenyl)pyridine has been discussed in various studies. For instance, a multi-step synthesis involving the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine has been reported . Other synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 2-(4-Methoxyphenyl)pyridine has been analyzed in several studies . The molecule has a molecular weight of 185.228 . The NLO behavior of properties for related molecules such as chemical reactivity, HOMO–LUMO analysis, and electronic transitions have been obtained .Chemical Reactions Analysis
Chemical reactions involving 2-(4-Methoxyphenyl)pyridine have been studied . For example, reactions of anhydrides use Pyridine as a solvent . Other reactions include Pd-catalyzed direct arylation and Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
2-(4-Methoxyphenyl)pyridine has a density of 1.1±0.1 g/cm3, a boiling point of 311.5±25.0 °C at 760 mmHg, and a flash point of 114.2±13.4 °C . It has a molar refractivity of 55.6±0.3 cm3, and a molar volume of 171.9±3.0 cm3 .Scientific Research Applications
Synthesis of Pyridine Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry, specifically in the synthesis of heterocyclic compounds .
Summary of the Application
“2-(4-Methoxyphenyl)pyridine” is used in the synthesis of imidazo[1, 2-a]pyridines derivatives . These derivatives have wide biological activities and are used in pharmaceuticals as antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory agents .
Methods of Application or Experimental Procedures
The synthesis of imidazo[1, 2-a]pyridines derivatives involves the reaction of 2-aminopyridine and various substituted phenacyl bromide using Activated Fly Ash as an efficient, eco-friendly, and reusable catalyst . This protocol offers various advantages, such as the use of less hazardous solvent, high yield, and operationally simple procedure .
Results or Outcomes
The paper does not provide specific quantitative data or statistical analyses. However, it mentions that the protocol offers high yield, which suggests that the reaction is efficient .
Anti-inflammatory Activities of Pyrimidines
Specific Scientific Field
This application falls under the field of Medicinal Chemistry, specifically in the development of anti-inflammatory drugs .
Summary of the Application
“2-(4-Methoxyphenyl)pyridine” is used in the synthesis of 2-(4-sulfamoylphenyl) and 2-(4-methylsulfonylphenyl) pyrimidines . These pyrimidine derivatives have shown anti-inflammatory effects .
Methods of Application or Experimental Procedures
The synthesis of these pyrimidines involves the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . The COX-1 and COX-2 inhibitory effects of the target analogs were measured using purified enzyme (PE) and HWB analyses .
Results or Outcomes
The paper does not provide specific quantitative data or statistical analyses. However, it mentions that several of these pyrimidines have shown potent anti-inflammatory effects .
Selective COX-2 Inhibitors
Specific Scientific Field
This application also falls under the field of Medicinal Chemistry, specifically in the development of selective COX-2 inhibitors .
Summary of the Application
“2-(4-Methoxyphenyl)pyridine” is used in the synthesis of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines . These compounds are designed to be selective COX-2 inhibitors with a lower incidence of adverse effects .
Methods of Application or Experimental Procedures
The synthesis of these compounds involves two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .
Results or Outcomes
Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme . The antinociceptive activity assessment via the formalin test showed that nine derivatives possessed significant activity compared with the control group .
Synthesis of Pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]benzoxazepines
Summary of the Application
“2-(4-Methoxyphenyl)pyridine” is used in the synthesis of pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]benzoxazepines . The details of the application and the methods of synthesis are not provided in the source .
Medicinal Attributes as Anticancer Targeting Agents
Specific Scientific Field
This application falls under the field of Medicinal Chemistry, specifically in the development of anticancer drugs .
Summary of the Application
“2-(4-Methoxyphenyl)pyridine” is used in the synthesis of various compounds that have medicinal attributes as anticancer targeting agents . Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
Methods of Application or Experimental Procedures
The methods of application or experimental procedures are not provided in the source .
Results or Outcomes
The paper does not provide specific quantitative data or statistical analyses. However, it mentions that pyridine-containing compounds have increasing importance for medicinal application .
Safety And Hazards
properties
IUPAC Name |
2-(4-methoxyphenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMXRZNAUFKBAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)pyridine | |
CAS RN |
5957-90-4 | |
Record name | 2-(4-Methoxyphenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5957-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-METHOXYPHENYL)PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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